molecular formula C11H21NO3 B13089829 (S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate

(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate

Cat. No.: B13089829
M. Wt: 215.29 g/mol
InChI Key: VNUGLZHZXINMND-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate is a synthetic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a dimethyl group, and a carbamate functional group, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable ketone or aldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through distillation or recrystallization to obtain the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate: Similar in structure but lacks the stereochemistry.

    N-(tert-Butoxycarbonyl)-L-valine: Contains a similar carbamate group but with a different side chain.

    tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate: Another stereoisomer with different biological activity.

Uniqueness

(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its similar compounds.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[(2S)-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h7-8H,1-6H3,(H,12,14)/t8-/m1/s1

InChI Key

VNUGLZHZXINMND-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(C=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.